molecular formula C13H16N2O2 B039566 3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid CAS No. 114365-09-2

3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid

Cat. No. B039566
M. Wt: 232.28 g/mol
InChI Key: MABBNMFRXNHQIA-UHFFFAOYSA-N
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Description

The compound “3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid” is a derivative of indole, which is a heterocyclic compound . The structure suggests that it might have properties similar to other indole derivatives, which are often bioactive and found in a wide range of applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as psilocybin, an indole derivative, have been synthesized in multigram quantities . The synthesis process often involves identification of critical in-process parameters and isolation of the compound without the use of chromatography, TLC, or aqueous workup .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to other indole derivatives. For instance, poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) forms aggregates that precipitate at higher temperatures due to the low critical solution temperature (LCST) of the PDMAEMA block .


Chemical Reactions Analysis

The compound might undergo reactions similar to other indole derivatives. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to other indole derivatives. For instance, the molecular formula of a similar compound is CHNOP, with an average mass of 268.249 Da and a monoisotopic mass of 268.097687 Da .

Safety And Hazards

The safety and hazards associated with this compound would likely be similar to other indole derivatives. For instance, (Dimethylamino)ethyl methacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on this compound could involve the development of pH-responsive and mucoadhesive nanoparticles for enhanced oral insulin delivery , or the development of polydopamine anti-bacterial nanomaterials .

properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15(2)6-5-10-8-14-12-4-3-9(13(16)17)7-11(10)12/h3-4,7-8,14H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABBNMFRXNHQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434936
Record name 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid

CAS RN

114365-09-2
Record name 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-[5-Carboethoxy-1H-indol-3-yl]N,N-dimethylethylamine (1.4 g, 5.4 mmol) and lithium hydroxide (0.45 g, 10.8 mmol) in ethanol (40 ml) was heated at 60° C. for 8 hours, then stirred overnight at room temperature. The ethanol was removed in vacuo and the crude residue chromatographed (eluant 20:15:5:1 ether:ethanol:water:ammonia). The acid (0.94 g, 75%) was isolated as a white solid, after precipitation with ether. δ(360 MHz, D6 -DMSO) 2.86 (6H, s), 3.09 (2H, t, J=7 Hz), 3.33 (2H, t, J=7 Hz), 7.22 (1H, s), 7.46 (1H, d, J=9 Hz), 7.78 (1H, dd, J=9 and 2 Hz), 8.12 (1H, s).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
75%

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